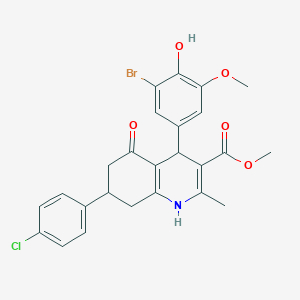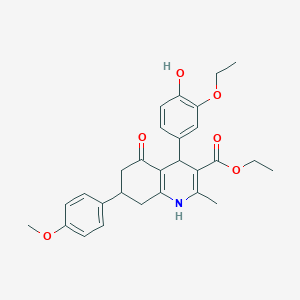![molecular formula C26H37NO2 B389053 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol CAS No. 127704-28-3](/img/structure/B389053.png)
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two tert-butyl groups, a hydroxyphenyl group, and a piperidino group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol typically involves multiple steps:
Formation of the Phenol Derivative: The initial step involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,6-di(tert-butyl)phenol.
Introduction of the Hydroxyphenyl Group: The next step involves the reaction of 2,6-di(tert-butyl)phenol with a hydroxybenzaldehyde derivative under basic conditions to form the corresponding hydroxyphenyl derivative.
Attachment of the Piperidino Group: Finally, the hydroxyphenyl derivative is reacted with piperidine and formaldehyde in a Mannich reaction to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group formed during oxidation, converting it back to the hydroxyphenyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Regeneration of the hydroxyphenyl group.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is used as a stabilizer in polymer chemistry to prevent degradation. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
The compound has been studied for its antioxidant properties, which are attributed to the phenolic hydroxyl group. It is used in biological assays to investigate its potential protective effects against oxidative stress.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways involved in inflammation and cell signaling.
Industry
Industrially, it is used as an additive in lubricants and fuels to enhance stability and prevent oxidation. It is also employed in the production of high-performance materials due to its stabilizing properties.
作用机制
The mechanism of action of 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The piperidino group enhances its solubility and bioavailability, allowing it to interact with various molecular targets and pathways, including those involved in antioxidant defense and inflammation.
相似化合物的比较
Similar Compounds
2,6-Di(tert-butyl)-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di(tert-butyl)phenol: A simpler analog without the hydroxyphenyl and piperidino groups, used as an intermediate in organic synthesis.
4-Hydroxy-2,6-di(tert-butyl)phenol: Similar structure but lacks the piperidino group, used as an antioxidant.
Uniqueness
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is unique due to the presence of both the hydroxyphenyl and piperidino groups, which confer enhanced antioxidant properties and solubility. This makes it more effective in various applications compared to its simpler analogs.
属性
CAS 编号 |
127704-28-3 |
|---|---|
分子式 |
C26H37NO2 |
分子量 |
395.6g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol |
InChI |
InChI=1S/C26H37NO2/c1-25(2,3)20-16-18(17-21(24(20)29)26(4,5)6)23(27-14-10-7-11-15-27)19-12-8-9-13-22(19)28/h8-9,12-13,16-17,23,28-29H,7,10-11,14-15H2,1-6H3 |
InChI 键 |
VPDSZFFCLBKLKX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCCCC3 |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-acetyl-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388970.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388971.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B388972.png)



![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B388977.png)
![N-(4-fluorophenyl)-2-{[3-(1-naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B388979.png)
![ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-2-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388980.png)



![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388988.png)

